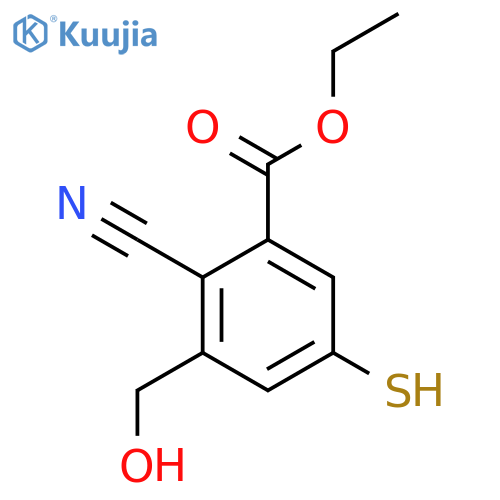

Cas no 1807293-14-6 (Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate)

Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate

-

- インチ: 1S/C11H11NO3S/c1-2-15-11(14)9-4-8(16)3-7(6-13)10(9)5-12/h3-4,13,16H,2,6H2,1H3

- InChIKey: FVQNRBNHPAYAPZ-UHFFFAOYSA-N

- SMILES: SC1C=C(C(=O)OCC)C(C#N)=C(CO)C=1

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 299

- XLogP3: 1.1

- トポロジー分子極性表面積: 71.3

Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015003957-250mg |

Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate |

1807293-14-6 | 97% | 250mg |

$470.40 | 2023-09-03 | |

| Alichem | A015003957-500mg |

Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate |

1807293-14-6 | 97% | 500mg |

$863.90 | 2023-09-03 | |

| Alichem | A015003957-1g |

Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate |

1807293-14-6 | 97% | 1g |

$1475.10 | 2023-09-03 |

Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate 関連文献

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoateに関する追加情報

Comprehensive Overview of Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate (CAS No. 1807293-14-6)

Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate (CAS No. 1807293-14-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique molecular structure featuring a cyano group, hydroxymethyl moiety, and mercapto group, offers versatile applications due to its reactive functional groups. Researchers and industry professionals are increasingly exploring its potential as a building block for synthesizing more complex molecules, particularly in drug discovery and fine chemical production.

The growing interest in Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate is driven by its ability to serve as an intermediate in the synthesis of biologically active compounds. Its cyano group and mercapto group make it a valuable candidate for nucleophilic substitution reactions, while the hydroxymethyl moiety provides opportunities for further derivatization. In recent years, the compound has been studied for its potential role in developing novel antioxidants, enzyme inhibitors, and polymer additives, aligning with the current trend towards sustainable and multifunctional materials.

One of the most frequently searched questions related to CAS No. 1807293-14-6 is its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for laboratory-scale reactions. Additionally, its stability at room temperature has been confirmed, though prolonged exposure to light or moisture should be avoided to prevent degradation. These properties are critical for researchers aiming to optimize reaction conditions for large-scale synthesis.

Another hot topic in the scientific community is the eco-friendly synthesis of Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate. With the increasing demand for green chemistry practices, researchers are exploring catalytic methods and solvent-free reactions to minimize environmental impact. Recent publications highlight the use of biocatalysts and microwave-assisted synthesis as promising approaches to enhance the efficiency and sustainability of producing this compound. These advancements resonate with the global push towards reducing carbon footprints in chemical manufacturing.

In the pharmaceutical sector, Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate has been investigated for its potential as a precursor in the synthesis of heterocyclic compounds, which are prevalent in many FDA-approved drugs. Its structural features allow for the construction of thiazole and pyridine derivatives, which are known for their antimicrobial and anti-inflammatory properties. This aligns with the current focus on developing new therapeutic agents to address antibiotic resistance and chronic inflammatory diseases.

From a commercial perspective, the demand for CAS No. 1807293-14-6 is expected to rise due to its applicability in high-performance materials. For instance, its incorporation into polymeric matrices has shown promise in enhancing mechanical strength and thermal stability, making it a candidate for advanced coatings and adhesives. Industry experts are also evaluating its role in electronic materials, where its unique electronic properties could contribute to the development of organic semiconductors.

In conclusion, Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate (CAS No. 1807293-14-6) represents a multifaceted compound with broad-ranging applications across multiple scientific disciplines. Its relevance to current research trends, such as green chemistry, drug discovery, and advanced materials, ensures its continued prominence in both academic and industrial settings. As innovation progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

1807293-14-6 (Ethyl 2-cyano-3-hydroxymethyl-5-mercaptobenzoate) Related Products

- 175136-00-2(3-(2-Chloro-3,4-dimethoxyphenyl)acryloyl chloride)

- 2229467-25-6(4-(4-amino-2-methylbutan-2-yl)-2-bromo-6-methoxyphenol)

- 5432-28-0(Cyclohexanamine,N-methyl-N-nitroso-)

- 2172605-91-1(5-ethyl-3-iodo-1-methyl-1H-1,2,4-triazole)

- 955563-78-7(4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine)

- 1369135-69-2(2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole)

- 1804485-48-0(Methyl 4-amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylate)

- 2197448-77-2(N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide)

- 89461-49-4((10R)-Hepoxilin B3)

- 865175-93-5(3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)